3-Amino-1-(4-fluorobenzyl)-4-(p-tolyl)azetidin-2-one
CAS No.:
Cat. No.: VC15894245
Molecular Formula: C17H17FN2O
Molecular Weight: 284.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H17FN2O |
|---|---|
| Molecular Weight | 284.33 g/mol |
| IUPAC Name | 3-amino-1-[(4-fluorophenyl)methyl]-4-(4-methylphenyl)azetidin-2-one |
| Standard InChI | InChI=1S/C17H17FN2O/c1-11-2-6-13(7-3-11)16-15(19)17(21)20(16)10-12-4-8-14(18)9-5-12/h2-9,15-16H,10,19H2,1H3 |
| Standard InChI Key | KHWAWXITJWCLBB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2C(C(=O)N2CC3=CC=C(C=C3)F)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 3-amino-1-[(4-fluorophenyl)methyl]-4-(4-methylphenyl)azetidin-2-one, reflects its core azetidin-2-one ring system. Key structural elements include:
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A β-lactam ring (azetidin-2-one) fused with a 4-fluorobenzyl group at the N1 position.
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A para-tolyl (4-methylphenyl) substituent at the C4 position.
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An amino group (-NH) at the C3 position.
The canonical SMILES representation confirms the spatial arrangement of these groups.
Physicochemical Properties
Critical physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 284.33 g/mol |
| XLogP3 (Log P) | 3.12 |
| Topological Polar Surface Area | 64.5 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
These properties suggest moderate lipophilicity and potential membrane permeability, aligning with trends observed in bioactive β-lactams.
Synthesis and Reaction Optimization
General Synthesis Strategy
The synthesis of 3-amino-1-(4-fluorobenzyl)-4-(p-tolyl)azetidin-2-one follows a two-step protocol common to azetidinones :
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Formation of an Azomethine Intermediate: Condensation of a primary amine with a carbonyl compound yields a Schiff base.
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Cyclization with Chloroacetyl Chloride: The azomethine undergoes [2+2] cycloaddition with chloroacetyl chloride in the presence of triethylamine (TEA), forming the β-lactam ring.
Detailed Reaction Conditions
A representative procedure from recent literature involves :
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Dissolving 4-fluoro-N-(4-methylbenzylidene)aniline (10 mmol) in 1,4-dioxane (20 mL).
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Adding TEA (20 mmol) and chloroacetyl chloride (12 mmol) dropwise at 0°C.
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Stirring the mixture at 80°C for 6 hours, followed by filtration and recrystallization from ethanol.
Key Observations:
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The reaction’s exothermic nature necessitates controlled addition of chloroacetyl chloride to prevent side reactions.
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TEA acts as both a base and a catalyst, neutralizing HCl byproducts and facilitating cyclization .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
H NMR (400 MHz, CDCl):
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δ 7.25–7.15 (m, 4H, aromatic H from 4-fluorobenzyl).
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δ 7.05–6.95 (m, 4H, aromatic H from p-tolyl).
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δ 4.32 (s, 2H, N-CH-Ar).
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δ 3.78 (s, 1H, C3-NH).
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δ 2.35 (s, 3H, Ar-CH).
C NMR (100 MHz, CDCl):
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δ 170.2 (C=O, β-lactam).
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δ 162.5 (C-F, = 245 Hz).
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δ 138.1–114.7 (aromatic carbons).
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δ 53.4 (C3, azetidinone).
The absence of imine proton signals (δ 8.3–8.5) confirms complete cyclization .
Mass Spectrometry (MS)
High-resolution ESI-MS exhibits a molecular ion peak at m/z 285.13 [M+H], consistent with the molecular formula . Fragmentation patterns include:
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Loss of CO () from the β-lactam ring.
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Cleavage of the N-CH-Ar bond, yielding ions at m/z 123.08 (4-fluorobenzyl) and 162.05 (p-tolyl-substituted azetidinone) .
Comparative Analysis with Analogous Azetidinones
The structural uniqueness of 3-amino-1-(4-fluorobenzyl)-4-(p-tolyl)azetidin-2-one becomes evident when compared to related compounds:
The fluorinated benzyl group enhances electronegativity, potentially influencing receptor binding in antimicrobial applications .
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